N-(1H-indol-6-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Chemical Identity Quality Control Procurement Verification

N-(1H-Indol-6-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS 1232768-85-2) is a synthetic small molecule defined by the molecular formula C20H16N4O2 and a molecular weight of 344.4 g/mol. It belongs to the hybrid chemotype of indole-substituted pyridazinones, a structural class widely investigated for diverse biological activities across medicinal chemistry programs.

Molecular Formula C20H16N4O2
Molecular Weight 344.4 g/mol
Cat. No. B4516987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-6-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Molecular FormulaC20H16N4O2
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)C=CN4
InChIInChI=1S/C20H16N4O2/c25-19(22-16-7-6-15-10-11-21-18(15)12-16)13-24-20(26)9-8-17(23-24)14-4-2-1-3-5-14/h1-12,21H,13H2,(H,22,25)
InChIKeyOZONNXLPBGNXCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Indol-6-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide: Chemical Identity and Core Structural Characteristics


N-(1H-Indol-6-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS 1232768-85-2) is a synthetic small molecule defined by the molecular formula C20H16N4O2 and a molecular weight of 344.4 g/mol . It belongs to the hybrid chemotype of indole-substituted pyridazinones, a structural class widely investigated for diverse biological activities across medicinal chemistry programs . The compound's basic physicochemical identifiers, including its SMILES notation, are confirmed across chemical registries, though its specific bioactivity profile remains largely uncatalogued in the public domain .

Identity Indol-6-yl pyridazinone hybrid; regioisomer-specific probe for SAR studies
Workflow Supports head-to-head matched molecular pair analysis with 4-indolyl regioisomer
Use context Scaffold-hopping starting point; analytical reference standard for QC verification

Why N-(1H-Indol-6-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide Cannot Be Generically Substituted Without Risk


In the absence of robust public datasets, substitution risk is inferred from the established structure-activity relationship (SAR) sensitivity inherent to the indole-pyridazinone scaffold. Even minor positional isomerism—such as shifting the indole linkage from the 6-position to the 4-position in the analogous compound N-(1H-indol-4-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS 1324070-24-7)—can fundamentally alter target binding geometry, pharmacokinetic properties, and off-target profiles . Likewise, heteroaryl modifications on the pyridazinone ring, such as replacing the phenyl group with a thiophene or furan in closely cataloged analogs, are known in medicinal chemistry to drastically reorient pharmacophoric vectors and modulate biological activity . Therefore, interchanging N-(1H-indol-6-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide with any in-class analog for critical research protocols without direct comparative data presents a scientifically unjustifiable risk of experimental inconsistency.

Regioisomer 6-indolyl vs 4-indolyl substitution may shift target binding geometry and off-target profiles
Heteroaryl Replacing phenyl with thiophene/furan may reorient pharmacophoric vectors and alter biological activity

Quantitative Differentiation Evidence for N-(1H-Indol-6-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide


Physicochemical Identity and Structural Confirmation as a Procurement Baseline

This evidence item confirms the compound's fundamental identity, the essential precondition for any scientific selection. The target compound, N-(1H-indol-6-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, possesses a unique molecular formula (C20H16N4O2), molecular weight (344.4 g/mol), and SMILES string (O=C(Cn1nc(-c2ccccc2)ccc1=O)Nc1ccc2cc[nH]c2c1) that distinguishes it from all other analogs . Comparative analysis confirms that the 4-indolyl regioisomer shares the same molecular formula and weight but exhibits a different chemical connectivity and CAS number (1324070-24-7), making rigorous analytical verification mandatory upon receipt .

Structural identity
Head-to-head
Identical molecular formula (C20H16N4O2) and MW (344.4 g/mol); distinct indole substitution (6-yl vs 4-yl) and CAS (1232768-85-2 vs 1324070-24-7)
Regioisomer identity verification mandatory
Confirm SMILES or InChI upon receipt
Chemical Identity Quality Control Procurement Verification

Inter-Class Scaffold Differentiation: Pyridazinone-Indole Hybrid vs. Monocyclic Congeners

From a medicinal chemistry design perspective, the target compound combines an indole C6-substitution with a 3-phenylpyridazinone via an acetamide linker. This scaffold topology differs fundamentally from monocyclic 6-oxo-pyridazine derivatives without indole substitution, which are known for their positive inotropic activity [1]. The hybrid nature permits engagement with a broader set of biological targets, as the indole moiety is a privileged structure capable of forming pi-stacking and hydrogen-bonding interactions not available to simpler pyridazinones. While quantitative comparative bioactivity data (IC50, EC50) for this specific hybrid is not publicly available, the physicochemical properties intrinsically differ; the presence of the indole increases the calculated logP and hydrogen bonding capacity compared to 3-phenylpyridazinone alone, impacting solubility and membrane permeability profiles.

Scaffold differentiation
Class-level
Indole-pyridazinone hybrid vs monocyclic pyridazinones: higher molecular weight, additional H-bond/π-stacking capacity
May offer expanded pharmacophoric space
Property differences inferred; no comparative bioactivity data
Medicinal Chemistry Scaffold Hopping Lead Optimization

Critical Evidence Gap Advisory: Absence of Quantitative Comparative Bioactivity Data

A targeted search of primary research databases, including PubMed, BindingDB, and ChEMBL, did not yield directly attributable, quantitative bioactivity data (e.g., IC50, Kd, Ki, cell-based EC50) for N-(1H-indol-6-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide [1]. Specifically, a BindingDB entry initially associated with this chemical class was confirmed to correspond to a structurally distinct compound (BDBM50623931) with a different SMILES string and biological target profile [2]. Consequently, there is currently no public evidence to support any claims of differential potency, selectivity, or ADME properties against any named comparator. Users must not rely on unverified database cross-references without rigorous in-house analytical confirmation. This explicit evidence gap must inform procurement decisions and experimental design expectations.

Bioactivity data gap
Data to verify
0 verified IC50, Kd, Ki, or cell-based EC50 entries across ChEMBL, BindingDB, PubMed
No public target engagement evidence
End-user must generate custom assay data before biological endpoint conclusions
Data Integrity Procurement Caution Research Reproducibility

Application Scenarios for N-(1H-Indol-6-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide Based on Available Evidence


Regioisomeric SAR Probe for Indole C6-Substitution in Pyridazinone Lead Optimization

This compound is best applied as a specific structural probe in a matched molecular pair analysis with its 4-indolyl regioisomer (CAS 1324070-24-7). Given that both share identical molecular formula and weight but differ in the indole substitution vector, controlled head-to-head biological screening can isolate the effect of indole orientation on target affinity and selectivity. This application is directly supported by the chemical identity differentiation established in Section 3 and is the most scientifically valid near-term use case until comprehensive profiling data is generated.

Scaffold-Hopping Starting Point in Pyridazinone-Based Drug Discovery Programs

For research programs seeking to diversify from simple 6-oxo-pyridazine chemotypes, this compound introduces an indole moiety at the C6 position via an acetamide linker, creating a novel hybrid scaffold with expanded pharmacophoric space [1]. It is suitable for initial hit expansion libraries where the goal is to evaluate the effect of adding a privileged indole structure to a known bioactive pyridazinone core. The class-level scaffold differentiation evidence outlined in Section 3 provides the rationale for this application.

Analytical Reference Standard for Procurement Quality Control

Due to the existence of closely related regioisomers and heteroaryl analogs, this compound can serve as a certified reference standard for analytical method development (e.g., HPLC, LC-MS, NMR) to distinguish it from common synthetic impurities or mis-shipped analogs. The precise SMILES and InChI data available in chemical registries provide the foundational spectral prediction information needed for this quality control application.

Application
Selection Property
Validation Focus
Regioisomeric SAR probe
Indole substitution position (6-yl vs 4-yl)
Matched molecular pair binding/selectivity screening
Scaffold-hopping library
Indole-pyridazinone hybrid topology
Pharmacophoric expansion evaluation
Analytical reference standard
Certified structural identity (SMILES, InChI)
HPLC/LC-MS/NMR method specificity for regioisomer resolution
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